2-chloro-5-(propan-2-yl)pyridin-3-amine
Description
2-Chloro-5-(propan-2-yl)pyridin-3-amine is a pyridine derivative characterized by a chlorine atom at position 2, an isopropyl group at position 5, and an amine group at position 3 of the pyridine ring. Its molecular formula is C₈H₁₁ClN₂, with a molecular weight of 170.64 g/mol (calculated). The compound’s structure is critical in medicinal chemistry, where pyridine derivatives are often explored for their bioactivity, particularly as intermediates in drug synthesis.
Properties
CAS No. |
1785111-62-7 |
|---|---|
Molecular Formula |
C8H11ClN2 |
Molecular Weight |
170.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(propan-2-yl)pyridin-3-amine typically involves the chlorination of 5-(propan-2-yl)pyridin-3-amine. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(propan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide or potassium thiolate, typically under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2-chloro-5-(propan-2-yl)pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-5-(propan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridin-3-amine derivatives exhibit diverse properties based on substituent variations. Below is a systematic comparison of 2-chloro-5-(propan-2-yl)pyridin-3-amine with structurally related compounds:
Table 1: Structural and Functional Comparison of Pyridin-3-amine Derivatives
Substituent Effects on Reactivity and Bioactivity
- Electron-Donating vs. In contrast, the trifluoromethyl (-CF₃) group () is strongly electron-withdrawing, which may enhance binding affinity to electron-deficient biological targets .
- Halogen Variants :
- Toxicity Profile :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
